![molecular formula C13H12N4O3 B2479541 (Z)-N'-[(4-nitrofenil)metoxi]piridina-4-carboximida CAS No. 338753-59-6](/img/structure/B2479541.png)
(Z)-N'-[(4-nitrofenil)metoxi]piridina-4-carboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide is a chemical compound with the molecular formula C13H12N4O3 It is known for its unique structure, which includes a pyridine ring substituted with a nitrobenzyl group and a carboximidamide group
Aplicaciones Científicas De Investigación
N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide typically involves the reaction of 4-pyridinecarboximidamide with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.
Reduction: Formation of N’-[(4-aminobenzyl)oxy]-4-pyridinecarboximidamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinecarboximidamide moiety can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene: Similar in structure but with an ethoxy group instead of a pyridine ring.
1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene: Contains a methoxy group instead of a pyridine ring.
1-Bromo-4-[(4-nitrobenzyl)oxy]benzene: Features a bromo group instead of a pyridine ring.
Uniqueness
N’-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide is unique due to its combination of a pyridine ring and a nitrobenzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in synthetic applications.
Propiedades
IUPAC Name |
N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(11-5-7-15-8-6-11)16-20-9-10-1-3-12(4-2-10)17(18)19/h1-8H,9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOUXFBHOOSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=C(C2=CC=NC=C2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C(/C2=CC=NC=C2)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)
![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)
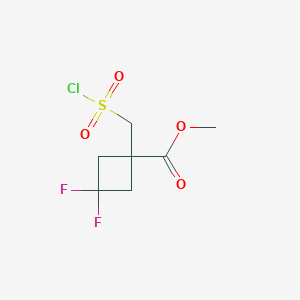
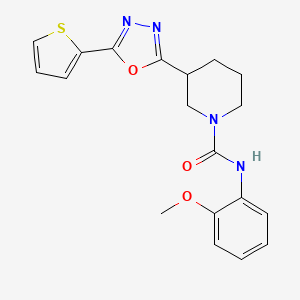
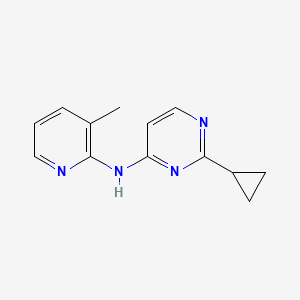
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-(oxan-3-ylmethyl)prop-2-enamide](/img/structure/B2479469.png)
![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)
![N-(4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2479472.png)
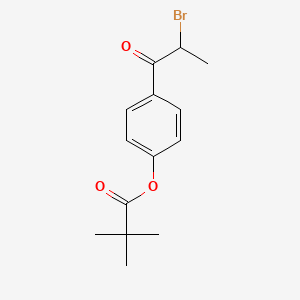
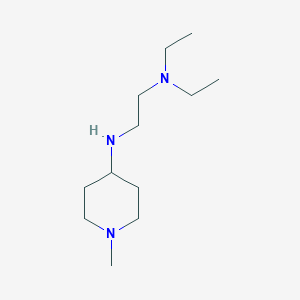
![2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2479477.png)
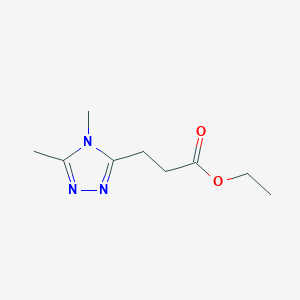
![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)

